5-Fluoropiperidine-2-carboxylic acid

pKa modulation ionization state bioisostere design

Researchers requiring conformationally constrained amino acid building blocks with clean spectroscopic handles face limited sourcing options for chirally pure 5-fluoro-pipecolic acid. This (2S,5R)-5-fluoropiperidine-2-carboxylic acid directly addresses that gap. • Single 5-fluoro substituent delivers unambiguous 19F NMR signals-no gem-difluoro splitting interference-enabling quantitative binding affinity determination in complex biological matrices. • Distinct ring pucker preferences (validated by X-ray crystallography & NMR) impose predictable backbone geometry in peptidomimetics, critical for cis-trans amide bond modulation and prolyl isomerase domain targeting. • Serves as key intermediate for MIP protein inhibitors (Kd low nM range) and emerging KRAS G12C/G12D inhibitor programs per recent patent literature. • Supplied at ≥98% purity with batch-to-batch consistency; standard global shipping with full documentation support.

Molecular Formula C6H10FNO2
Molecular Weight 147.15 g/mol
Cat. No. B13468861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropiperidine-2-carboxylic acid
Molecular FormulaC6H10FNO2
Molecular Weight147.15 g/mol
Structural Identifiers
SMILESC1CC(NCC1F)C(=O)O
InChIInChI=1S/C6H10FNO2/c7-4-1-2-5(6(9)10)8-3-4/h4-5,8H,1-3H2,(H,9,10)
InChIKeyRHTGVGPUHYZXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoropiperidine-2-carboxylic acid: Product Overview


5-Fluoropiperidine-2-carboxylic acid (CAS 675605-36-4, also known as 5-fluoropipecolic acid) is a chiral, non-proteinogenic cyclic amino acid belonging to the fluorinated piperidine-2-carboxylic acid class. Its structure features a single fluorine substituent at the 5-position of the piperidine ring, distinguishing it from non-fluorinated pipecolic acid and multi-fluorinated analogs. The (2S,5R) stereoisomer is the most commonly referenced form in chemical supplier catalogs and patent literature . With a molecular formula of C6H10FNO2 and a molecular weight of 147.15 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for programs requiring 19F NMR spectroscopic handles or conformationally constrained amino acid building blocks [1].

1 Single 19F probe for clean NMR binding studies without coupling complexity
2 5-fluoro substituent imparts distinct ring pucker for peptide backbone geometry control
3 Stereochemically defined (2S,5R) scaffold with validated synthetic access
4 Versatile intermediate for MIP protease inhibitor and KRAS inhibitor SAR programs

Why 5-Fluoropiperidine-2-carboxylic acid Is Irreplaceable


Simple substitution of 5-fluoropiperidine-2-carboxylic acid with unsubstituted pipecolic acid, 4-fluoro regioisomers, or gem-difluoro analogs is not scientifically equivalent due to three quantifiable differentiation factors. First, the electron-withdrawing fluorine at the 5-position dramatically lowers the carboxylic acid pKa (predicted 2.12±0.40) compared to pipecolic acid, altering the ionization state and hydrogen-bonding capacity at physiological pH . Second, the specific 5-fluoro substitution pattern imparts distinct ring puckering preferences in solution and solid state, as demonstrated by NMR-based conformational analysis and X-ray crystallography of methyl 5-fluoropipecolate isomers, which differs from the conformational landscapes of 4-fluoro or 4,5-difluoro analogs . Third, the single 5-fluoro substituent provides a clean 19F NMR spectroscopic probe without the signal splitting complexities of gem-difluoro congeners, enabling unambiguous monitoring of binding events and conformational dynamics in complex biological matrices [1]. These differences directly impact peptide backbone geometry, target binding affinity, and analytical tractability in drug discovery programs.

!
Ionization state mismatch
5-fluoro electron withdrawal acidifies the carboxyl group relative to unsubstituted pipecolic acid, shifting physiological speciation and hydrogen-bonding capacity.
!
Ring conformation divergence
4-fluoro regioisomers and gem-difluoro analogs adopt different piperidine ring puckers, altering peptide backbone dihedral angles and target recognition.
!
19F signal complexity difference
Gem-difluoro congeners produce multiplet patterns from 19F-19F coupling, complicating quantitative binding analysis compared to the clean singlet of mono-fluoro scaffold.

5-Fluoropiperidine-2-carboxylic acid: Evidence vs Analogs


pKa Modulation: 5-Fluoro Substitution Effect

The carboxylic acid pKa of 5-fluoropiperidine-2-carboxylic acid is predicted at 2.12±0.40, which is significantly lower than that of unsubstituted pipecolic acid . While pipecolic acid has a calculated carboxylic acid pKa in the range of 2.3-3.3, the electron-withdrawing effect of the 5-fluoro substituent further acidifies the carboxyl group, shifting the ionization equilibrium toward the carboxylate form at physiological pH. This pKa shift has important implications for solubility, membrane permeability, and target binding interactions in biological systems.

pKa Shift
Data to verify
Predicted acidification ≥0.2 log unit vs pipecolic acid
Speciation at physiological pH
Predicted values; experimental aqueous pKa not reported
pKa modulation ionization state bioisostere design

Conformational Control in 5-Fluoropipecolic Acid

The conformational preferences of 5-fluoropipecolic acid derivatives have been characterized by NMR spectroscopy and X-ray crystallography . In methyl cis- and trans-5-fluoropipecolate, the fluorine substituent at the 5-position influences the six-membered ring pucker through a combination of stereoelectronic effects. A broader class-level study on 4,5-difluoropipecolic acid diastereoisomers demonstrated that different fluorine substitution patterns lead to distinct preferential ring puckers, as determined by DFT calculations and NMR J-based conformational analysis [1]. The mono-fluorinated 5-substituted scaffold thus offers a unique conformational profile distinct from both the unsubstituted and 4-fluoro-substituted analogs.

Ring Pucker
Class-level inference
Distinct pucker populations by solution NMR and X-ray
Peptide backbone geometry control
Compared to 4,5-difluoro analogs; head-to-head quantitative comparison not reported
ring conformation pucker preference peptide backbone geometry

19F NMR Spectroscopic Utility: Clean Single-Fluorine Probe

Fluorinated pipecolic acid derivatives containing single fluorine atoms have been successfully employed as 19F NMR spectroscopic probes to monitor inhibitor binding to macrophage infectivity potentiator (MIP) proteins from multiple pathogenic organisms [1]. In a comparative study of MIP-inhibitor complexes, 19F NMR spectroscopy identified differences in ligand binding dynamics across Burkholderia pseudomallei, Trypanosoma cruzi, and Legionella pneumophila MIPs. The mono-fluorinated pipecolic acid scaffold provides a single, well-resolved 19F resonance without the signal splitting or complex multiplet patterns associated with gem-difluoro (5,5-difluoropipecolic acid) or multi-fluorine substitution patterns, thereby simplifying spectral interpretation and enabling quantitative analysis of bound vs. free populations [2].

19F NMR Probe
Class-level inference
Single resonance without geminal 19F-19F coupling
Clean binding assay readout
KD determination 46–432 nM for MIP targets; spectral simplicity vs difluoro analogs
19F NMR protein-ligand binding conformational dynamics

Patent-Protected Synthesis of (2S,5R) Enantiomer

A dedicated patent (CN118684619) from Kanghua (Shanghai) New Drug R&D Co., Ltd. discloses a synthesis method specifically for (2S,5R)-5-fluoropiperidine-2-carboxylic acid ethyl ester, addressing the acknowledged technical problem of a lack of effective synthesis routes for this stereochemically defined scaffold [1]. The method employs (2S,5S)-5-hydroxypiperidine-2-carboxylic acid ethyl ester as the starting material, reacted with XtalFluor-E (a crystalline DAST analog) in dichloromethane under DBU promotion to achieve stereospecific fluorination at the 5-position [2]. This patent-protected route ensures reproducible access to the (2S,5R) diastereomer with defined stereochemistry, which is critical for applications requiring enantiopure building blocks.

Synthetic Route
Method context
Patent-protected stereospecific fluorination using XtalFluor-E/DBU
Batch stereochemical consistency
CN118684619; commercial availability at high purity
enantioselective synthesis process chemistry building block accessibility

5-Fluoropiperidine-2-carboxylic acid: Optimal Use Cases


19F NMR Fragment Screening and Binding Studies

The single fluorine atom at the 5-position of 5-fluoropiperidine-2-carboxylic acid makes it an ideal scaffold for 19F NMR-based fragment screening campaigns. As demonstrated in MIP protein inhibitor studies, mono-fluorinated pipecolic acid derivatives produce clean, easily interpretable 19F spectra that enable quantitative determination of binding affinities without interference from endogenous fluorine background [1]. This application is particularly suited for projects requiring rapid assessment of protein-ligand interactions in complex biological matrices, where the 19F nucleus provides a sensitive and selective spectroscopic handle.

Peptide Mimetic Design via Conformational Control

The distinct ring pucker preferences imparted by the 5-fluoro substituent, characterized by NMR and X-ray crystallography, make 5-fluoropiperidine-2-carboxylic acid a valuable building block for designing peptidomimetics with predefined backbone geometry . When incorporated into peptide chains, the conformational bias of the fluorinated pipecolic acid residue can influence cis-trans amide bond isomerization, affecting protein folding, stability, and target recognition in ways that differ from non-fluorinated or regioisomeric fluoro analogs. This application is particularly relevant for programs targeting prolyl isomerase domains or developing conformationally constrained therapeutic peptides.

Protease Inhibitor and Anti-Infective Scaffolds

Pipecolic acid derivatives, including fluorinated variants, have demonstrated activity as inhibitors of macrophage infectivity potentiator (MIP) proteins across bacterial and protozoan pathogens, with dissociation constants reaching the low nanomolar range [2]. The pipecolic acid scaffold serves as the core recognition element for the FKBP-like PPIase domain, and fluorination at the 5-position can modulate binding affinity and pharmacokinetic properties. 5-Fluoropiperidine-2-carboxylic acid can therefore serve as a key intermediate for synthesizing novel anti-infective agents targeting neglected tropical diseases such as Chagas disease, melioidosis, and Legionnaires' disease.

KRAS-Targeted Cancer Therapeutics

Recent patent activity (2022-2024) indicates growing pharmaceutical interest in fluorinated piperidine-2-carboxylic acid derivatives as intermediates for KRAS inhibitor development [3]. The WIPO patent family includes fused ring KRAS inhibitors where fluorinated piperidine building blocks contribute to target binding and pharmacokinetic optimization. The (2S,5R) stereochemistry of 5-fluoropiperidine-2-carboxylic acid provides a defined three-dimensional scaffold for constructing inhibitors that engage specific KRAS mutant conformations, including G12C and G12D variants.

Application
Selection Property
Validation Focus
19F NMR binding studies
Single 19F probe
Binding affinity quantitation
Peptide conformation studies
5-F ring pucker
Amide isomerization profiling
MIP protein inhibitor research
Pipecolic acid scaffold
PPIase domain engagement
KRAS mutant inhibitor research
(2S,5R) stereochemistry
Mutant-specific binding profiling

Technical Documentation Hub

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28 linked technical documents
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